molecular formula C10H13BO4 B8209262 (3-Ethyl-4-(methoxycarbonyl)phenyl)boronic acid

(3-Ethyl-4-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B8209262
M. Wt: 208.02 g/mol
InChI Key: GETBQZRDSSKODW-UHFFFAOYSA-N
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Description

(3-Ethyl-4-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a methoxycarbonyl group at the para position and an ethyl group at the meta position. Boronic acids are widely utilized in organic synthesis (e.g., Suzuki-Miyaura cross-coupling reactions) and biomedical applications due to their ability to form reversible covalent bonds with diols and active-site serine residues in enzymes . The methoxycarbonyl group contributes to electronic effects and hydrogen-bonding interactions, while the ethyl substituent may enhance lipophilicity, influencing solubility and membrane permeability .

Properties

IUPAC Name

(3-ethyl-4-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-3-7-6-8(11(13)14)4-5-9(7)10(12)15-2/h4-6,13-14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETBQZRDSSKODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-4-(methoxycarbonyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and pH, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-4-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid.

Scientific Research Applications

(3-Ethyl-4-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.

    Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

Mechanism of Action

The mechanism of action of (3-Ethyl-4-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Structural Features and Electronic Effects

The substituents on the phenyl ring critically influence reactivity and interactions. Key analogues include:

Compound Name Substituents Key Structural Features Reference
4-(Methoxycarbonyl)phenylboronic acid 4-methoxycarbonyl Planar methoxycarbonyl group; forms hydrogen-bonded dimers and sheets in crystal lattice
(3-Methyl-4-(methoxycarbonyl)phenyl)boronic acid 3-methyl, 4-methoxycarbonyl Methyl group increases steric bulk compared to ethyl; lower molecular weight (MW: 193.99)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid 2-phenoxymethyl, 4-methoxyethyl Flexible methoxyethyl chain enhances binding to fungal histone deacetylases
1-Amido-2-triazolylethaneboronic acid Triazole ring, amide Triazole substitution improves β-lactamase inhibition (Ki values comparable to phenyl analogues)

Key Observations :

  • Methoxycarbonyl groups enhance hydrogen bonding (e.g., carbonyl interactions in crystal structures) and electronic withdrawal, modulating reactivity .

Key Observations :

  • Lipophilicity vs. Solubility : Bulky hydrophobic groups (e.g., phenanthren-9-yl) improve membrane penetration but may cause precipitation in aqueous media .
  • Substituent Flexibility : Methoxyethyl chains enhance target engagement by accommodating enzyme active sites .

Physicochemical Properties

Solubility and stability are critical for practical applications:

Compound Name Water/Lipid Solubility Stability in RPMI Medium Molecular Weight (g/mol) Reference
[4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid Low water solubility Precipitates in RPMI 256.11
Pyren-1-yl boronic acid Low water solubility Precipitates in RPMI 232.06
4-(Methoxycarbonyl)phenylboronic acid Moderate (hydrogen-bonding) Stable 180.01
Triazole-substituted boronic acid Balanced solubility Stable ~250 (estimated)

Key Observations :

  • The ethyl group in the target compound may reduce water solubility compared to methyl analogues but improve lipid membrane permeability .
  • Methoxycarbonyl groups enhance stability through intermolecular hydrogen bonding .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) improve catalytic activity by enhancing Lewis acidity .
  • The target compound’s methoxycarbonyl group may similarly modulate acidity, though steric effects from the ethyl group could limit efficiency.

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